tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-1,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-9(14)12-8(7)6-13/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDMFDUPLWUUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)NC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126382 | |
| Record name | Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-61-8 | |
| Record name | Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrole ring, followed by the introduction of a tert-butyl ester group and subsequent cyclization to form the fused bicyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical and Hazard Profile Comparison
Table 2: Hazard Classification
Key Observations :
- Hydrophobicity : Benzyl-substituted analogs () exhibit increased lipophilicity, impacting membrane permeability in drug design.
- Reactivity: The 2-oxo group in the target compound may enhance hydrogen-bonding interactions compared to non-oxo derivatives .
- Environmental Persistence : The target compound’s R50/53 classification underscores higher aquatic toxicity relative to benzyl derivatives .
Research and Application Implications
- Drug Discovery : The Boc-protected scaffold is a versatile intermediate for kinase inhibitors or protease-targeted therapies, leveraging its hydrogen-bonding motifs.
- Environmental Caution : The R50/53 hazard necessitates stringent disposal protocols (S60/S61) to mitigate ecological risks .
Biological Activity
Chemical Identity
tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate is a complex organic compound characterized by its unique fused bicyclic structure, which includes a pyrrole and a pyrrolidine ring. Its molecular formula is and it has a CAS number of 1638760-61-8. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled conditions, often utilizing strong acids or bases and specific solvents to facilitate the desired transformations .
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways affected may include signal transduction, metabolic regulation, and gene expression modulation .
Anticancer Activity
Research indicates that pyrrole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that certain fused pyrroles showed significant cytotoxic effects against cancer cell lines such as HepG2 and EACC. The mechanism involved apoptotic pathways modulated by these compounds .
Antioxidant Properties
In addition to anticancer effects, this compound has been evaluated for its antioxidant activity. Studies have shown that pyrrole derivatives can scavenge free radicals effectively, thus providing protective effects against oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
Inflammatory Response Modulation
Pyrrole derivatives have also been studied for their ability to modulate inflammatory responses. Compounds similar to this compound have shown inhibitory effects on pro-inflammatory cytokines in vitro and in vivo. This suggests potential therapeutic applications in treating inflammatory diseases .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxicity of several pyrrole derivatives using the resazurin assay. The results indicated that this compound exhibited significant antiproliferative activity against cancer cell lines (IC50 values were determined). The study concluded that this compound could serve as a lead structure for further development of anticancer agents .
Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant capabilities of various pyrrole derivatives using the DPPH assay. The results indicated that this compound demonstrated strong radical scavenging activity, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .
Biological Activity Summary Table
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against HepG2 and EACC | |
| Antioxidant | Effective free radical scavenging | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Synthesis Route Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Formation of pyrrole ring | Intermediate synthesis |
| Step 2 | Introduction of tert-butyl ester group | Fused bicyclic structure formed |
| Step 3 | Cyclization under controlled conditions | Final product |
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., cyclization steps) require precise cooling to avoid side products.
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for intermediates, while dichloromethane is used for Boc-protection steps to enhance yield .
- Catalyst use : Palladium or nickel catalysts may accelerate coupling reactions, but residual metal contamination must be monitored via ICP-MS.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, though recrystallization from ethanol/water mixtures improves purity for crystallographic studies .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- HPLC-MS : Quantify purity (>95% typical) and detect trace impurities.
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., δ 1.47 ppm for tert-butyl protons) and lactam formation (δ 170–175 ppm in 13C for carbonyl groups) .
- X-ray crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement), ensuring proper hydrogen bonding and torsion angles .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Respiratory protection : Use P95 masks if handling powdered forms to avoid inhalation of aerosols .
- Ventilation : Perform reactions in fume hoods with >0.5 m/s airflow to mitigate vapor exposure .
- Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for licensed disposal .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or stability of this compound?
- DFT calculations : Use Gaussian or ORCA software to model transition states for lactam ring-opening reactions, focusing on activation energies (ΔG‡) and solvent effects (e.g., PCM models for THF/water systems) .
- Molecular dynamics (MD) : Simulate conformational flexibility in solution to identify stable rotamers, correlating with experimental NMR coupling constants (e.g., J = 8–10 Hz for trans-pyrrolidine protons) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies in NOESY cross-peaks may arise from dynamic puckering of the octahydropyrrolo ring. Solutions include:
- Variable-temperature NMR : Acquire spectra at 223–323 K to observe ring-flipping dynamics (ΔG ~50–60 kJ/mol) .
- Cryocrystallography : Collect X-ray data at 100 K to "freeze" conformers and refine disorder models using SHELXL .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?
- Experimental design :
- pH stability : Incubate samples in buffers (pH 2–12) at 25°C for 24–72 h, monitoring degradation via LC-MS. The lactam ring is prone to hydrolysis at pH < 3 or >10 .
- Thermal analysis : Perform TGA/DSC to identify decomposition onset temperatures (Td ~180–200°C) and exothermic events linked to tert-butyl deprotection .
Q. What advanced techniques are used to study its potential as a pharmacophore in drug discovery?
- SAR studies : Modify the pyrrolidine scaffold (e.g., introduce halogens at position 2) and assay against target enzymes (e.g., kinases) to correlate substituent effects with IC50 values .
- Cryo-EM : Visualize binding modes in protein-ligand complexes at near-atomic resolution, leveraging the compound’s rigid bicyclic structure for precise docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
